6-ethyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
6-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethyl group, and a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted coumarin derivative.
Introduction of the Oxazinone Ring: The oxazinone ring is introduced via a condensation reaction with an appropriate amine and aldehyde.
Functional Group Modifications: The ethyl, methoxyphenylmethyl, and methyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazinone ring, potentially converting it to an amine derivative.
Substitution: The aromatic ring in the methoxyphenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chromeno[6,7-e][1,3]oxazin-8-ones: Compounds with similar core structures but different substituents.
Coumarin Derivatives: Compounds with a coumarin core, which may share some synthetic routes and biological activities.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-ethyl-3-[(4-methoxyphenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO4/c1-4-16-10-20(24)27-22-14(2)21-17(9-19(16)22)12-23(13-26-21)11-15-5-7-18(25-3)8-6-15/h5-10H,4,11-13H2,1-3H3 |
InChI Key |
MZKGBXWLQCFELN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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